(3S)-3-(Difluoromethoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(difluoromethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3s 3 Difluoromethoxy Piperidine
Amine Reactivity of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is the primary site of chemical reactivity, readily undergoing a variety of transformations to introduce diverse functionalities.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of (3S)-3-(Difluoromethoxy)piperidine exhibits typical nucleophilic character and can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Standard procedures for the N-alkylation of secondary amines are applicable to this compound. These methods often employ an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction rate and yield. To prevent dialkylation, which would result in a quaternary ammonium (B1175870) salt, the alkylating agent is often added slowly to a solution where the piperidine derivative is in excess. nih.gov
Interactive Data Table: Representative Conditions for N-Alkylation of Piperidines
| Alkylating Agent | Base | Solvent | Temperature | Notes |
| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temperature | A common and mild method. nih.gov |
| Alkyl bromide/iodide | NaH | DMF | 0 °C to Room Temp. | Suitable for less reactive alkylating agents. nih.gov |
| Alkyl bromide/iodide | None (excess piperidine) | Acetonitrile | Room Temperature | The reaction can be slower as the ammonium salt accumulates. nih.gov |
N-Acylation: The piperidine nitrogen can also be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.
Formation of Amides and Other N-Substituted Derivatives
Beyond simple alkylation and acylation, the piperidine nitrogen can participate in the formation of a wide array of N-substituted derivatives, including amides, sulfonamides, and ureas.
Amide Formation: Amide bond formation is a cornerstone of medicinal chemistry, and this compound serves as a valuable amine component. Direct coupling with carboxylic acids is a common strategy, facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine nitrogen.
Interactive Data Table: Common Coupling Reagents for Amide Formation
| Coupling Reagent | Additive | Solvent | General Features |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF | Widely used, but can form a dicyclohexylurea byproduct that may be difficult to remove. |
| HATU (Hexafluorophosphate Azabenzotriazole Uronium) | DIPEA (N,N-Diisopropylethylamine) | DMF | Highly efficient, rapid reactions, and reduced side reactions compared to carbodiimides. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DCM, DMF | Water-soluble carbodiimide, allowing for easier purification. |
The synthesis of piperidine-derived amides is a well-established field, with numerous protocols available for achieving high yields and purity. rsc.orgacs.org The resulting amides often exhibit distinct biological activities and pharmacokinetic profiles.
Reactions Involving the Difluoromethoxy Moiety
The difluoromethoxy (OCHF₂) group is a key feature of this compound, primarily valued for its electronic properties and metabolic stability.
Stability of the CHF₂O Group under Various Reaction Conditions
A significant body of research highlights the general stability of the difluoromethoxy group under a wide range of synthetic conditions. This inertness is a major advantage in multistep syntheses, as the group can be carried through various chemical transformations without decomposition. Studies have shown that the difluoromethoxy group is stable under both acidic and basic conditions, as well as in the presence of many common oxidizing and reducing agents. nih.govepa.gov This stability is attributed to the strong carbon-fluorine bonds.
However, extreme conditions can lead to the degradation of the difluoromethoxy group. For instance, very strong bases in combination with high temperatures could potentially lead to elimination reactions. The stability of the OCHF₂ group is often compared to the trifluoromethoxy (OCF₃) group, with the OCF₃ group being even more robust due to the absence of the C-H bond. epa.gov
Potential for Further Fluorination or Chemical Transformation
While the difluoromethoxy group is generally considered stable, the presence of the C-H bond does offer a potential site for further reactivity, distinguishing it from the perfluorinated trifluoromethoxy group.
Further Fluorination: The transformation of a difluoromethoxy group to a trifluoromethoxy group is a challenging chemical conversion. It would require the cleavage of a C-H bond and the formation of a new C-F bond. While methods for C-H fluorination exist, their application to a difluoromethoxy group, particularly in a complex molecule, is not straightforward and would likely require harsh conditions that could affect other parts of the molecule.
Other Chemical Transformations: The C-H bond in the difluoromethoxy group is acidic to some extent due to the electron-withdrawing nature of the two fluorine atoms. acs.org This acidity can be exploited under specific conditions. For example, deprotonation with a very strong base could generate a difluoromethoxide anion, which could then potentially react with electrophiles. epa.gov However, such reactions are not common and would need to be carefully optimized to avoid side reactions.
The primary role of the difluoromethoxy group in drug design is often as a stable and lipophilic hydrogen bond donor, and its chemical transformation is not a common strategy in derivatization. nih.gov
Stereochemical Integrity in Derivatization Reactions
The (S)-stereochemistry at the 3-position of the piperidine ring is a critical determinant of the biological activity of many derivatives of this compound. Therefore, maintaining this stereochemical integrity during derivatization reactions is of paramount importance.
Reactions that occur at the nitrogen atom, such as N-alkylation and N-acylation, are generally considered to have no impact on the stereocenter at the C3 position, as the reaction site is remote from the chiral center.
However, reactions that could potentially involve the C3 position or lead to ring-opening and closing sequences must be carefully considered. For instance, conditions that might promote epimerization, such as prolonged exposure to strong bases or high temperatures, should be avoided.
The synthesis of chiral 3-substituted piperidines is an active area of research, with numerous methods developed to ensure high enantiomeric purity. nih.gov These methods often rely on stereoselective synthetic routes from chiral starting materials or employ chiral catalysts to control the stereochemical outcome. When derivatizing this compound, it is crucial to select reaction conditions that are known to preserve the stereochemistry of similar chiral piperidine systems.
Chiral Inversion Studies in Related Hydroxy Piperidines
Chiral inversion is a potential concern in the manipulation of chiral centers. While specific studies on the chiral inversion of this compound are not documented, studies on related 3-hydroxypiperidines offer analogous information. The preparation of optically active 3-substituted piperidines has been achieved through methods like ring expansion of chiral precursors, which inherently control the stereochemistry. google.com The synthesis of enantiomerically pure N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, often employs enzymatic reduction or chiral resolution, highlighting the importance of controlling the stereochemistry at the C3 position. google.co.in The potential for inversion would largely depend on the reaction mechanism; for instance, reactions proceeding via an SN1 mechanism at the C3 carbon could lead to racemization, whereas SN2 reactions would proceed with inversion of configuration. However, functionalization at other positions of the ring is less likely to affect the C3 stereocenter.
Cross-Coupling Reactions Utilizing this compound Derivatives
Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The derivatization of this compound to enable its participation in such reactions would significantly expand its utility as a synthetic building block.
Suzuki-Miyaura Coupling with Related Fluorinated Piperidines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. While no direct examples of Suzuki-Miyaura coupling with this compound derivatives are reported, studies on related fluorinated heterocycles provide a strong basis for its potential. For instance, the Suzuki-Miyaura cross-coupling of aryl fluorosulfonates has been achieved using well-defined palladium catalysts. googleapis.com This suggests that a suitably functionalized this compound, for example, as a boronic acid or ester derivative, could participate in such couplings. The synthesis of 3-substituted piperidines has been accomplished through a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) precursors, which are subsequently reduced to the corresponding piperidines. acs.org This indicates that boronic acid derivatives of piperidines are viable coupling partners.
Palladium-Catalyzed Reactions with Aryl and Heteroaryl Systems
Palladium-catalyzed cross-coupling reactions are broadly applicable in organic synthesis. rsc.org The arylation of 3-aminopiperidines has been successfully demonstrated using palladium catalysts, showcasing the feasibility of forming C-N bonds at the C3 position. rsc.org Furthermore, cobalt-catalyzed cross-coupling of alkyl halides with Grignard reagents has been shown to be effective for constructing sterically hindered C-C bonds, a strategy that could potentially be adapted for derivatives of this compound. organic-chemistry.org Copper-catalyzed cross-coupling of tertiary alkyl halides with anilines also presents a viable method for creating C(sp³)-C(sp²) bonds. nih.gov The success of these reactions often depends on the choice of catalyst, ligand, and reaction conditions.
Functionalization at Other Piperidine Ring Positions
The functionalization of the piperidine ring at positions other than C3 allows for the introduction of additional diversity into the molecular scaffold. The presence of the difluoromethoxy group at C3 will influence the regioselectivity of these reactions.
Direct C-H functionalization of piperidines is a powerful strategy, though the C3 position can be deactivated towards certain reactions due to the inductive effect of the nitrogen atom. nih.gov However, site-selective C-H functionalization at C2 and C4 has been achieved through the careful selection of catalysts and protecting groups on the nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertions have been used for the synthesis of positional analogues of methylphenidate. nih.gov The β-functionalization of saturated aza-heterocycles can also be achieved through organic photoredox catalysis, providing a route to 3-substituted piperidines. nih.gov The synthesis of spirooxindoles bearing 3-substituted oxindoles has been accomplished through the direct functionalization of the N-H and C-H bonds of piperidine.
Below is a table summarizing the types of functionalization reactions applicable to piperidine rings, which could be extrapolated to this compound.
| Reaction Type | Position(s) | Reagents/Catalysts | Comments |
| C-H Arylation | C2, C4 | Rhodium catalysts | Site selectivity is controlled by the N-protecting group and catalyst. nih.gov |
| β-Functionalization | C3 | Organic photoredox catalysts | Allows for the introduction of various nucleophiles at the β-position. nih.gov |
| Cross-Coupling | C3 | Palladium, Cobalt, or Copper catalysts | Requires prior functionalization of the piperidine ring (e.g., as a halide or boronic acid). acs.orgrsc.orgorganic-chemistry.orgnih.gov |
| Spirocyclization | N1, C2, C6 | Acid catalysis | Leads to the formation of spiro-heterocycles. |
Applications in Advanced Chemical Synthesis
(3S)-3-(Difluoromethoxy)piperidine as a Chiral Building Block in Complex Molecule Synthesis
The stereochemistry of the piperidine (B6355638) scaffold is a critical determinant of a drug's biological activity. researchgate.net The introduction of a chiral center, such as in this compound, provides an opportunity to create stereoisomers with distinct pharmacological profiles, potentially leading to enhanced efficacy and selectivity. researchgate.net
Chiral piperidine scaffolds are widely incorporated into small molecules during the drug discovery process to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.net The this compound moiety can be integrated into larger molecular frameworks to create novel drug candidates. For instance, the introduction of a substituted piperidine ring can significantly impact the potency of a compound, as seen in the development of MEK1/2 inhibitors where a chiral piperidine improved potency and aqueous solubility. researchgate.net The piperidine ring's conformation can influence how a molecule fits into the binding site of a protein, a crucial factor for drug efficacy. researchgate.net The development of spirocyclic oxetane-piperidine scaffolds highlights the utility of piperidine derivatives in creating diverse and three-dimensional structures for drug discovery libraries. researchgate.net
The synthesis of multifunctional cyclic amine derivatives often utilizes piperidine-based building blocks. researchgate.net The presence of the difluoromethoxy group in this compound can influence the reactivity and properties of the resulting cyclic amine derivatives. researchgate.net For example, the fluorine atoms can decrease the basicity (pKa) of the piperidine nitrogen, which can be advantageous in modulating the pharmacokinetic properties of a drug candidate. researchgate.net The synthesis of various substituted piperidines, including those with fluorine-containing groups, allows for the creation of a wide range of derivatives with tailored properties. researchgate.netwhiterose.ac.ukrsc.org
Contribution to Fluorine-Containing Compound Libraries
Fluorine is a key element in modern medicinal chemistry, found in a significant percentage of marketed drugs. dtu.dk The introduction of fluorine can improve metabolic stability, permeability, and binding affinity. dtu.dk this compound serves as a valuable component for generating libraries of fluorine-containing compounds, which are crucial for fragment-based drug discovery (FBDD) and high-throughput screening. dtu.dkotavachemicals.com The creation of diverse libraries of fluorinated fragments with desirable physicochemical properties is a key strategy in modern drug discovery. dtu.dk
| Library Type | Key Features | Relevance to this compound |
| Fluorinated Fragment Libraries | Contain small, fluorinated molecules for screening against biological targets using techniques like ¹⁹F NMR. dtu.dkotavachemicals.com | As a difluorinated chiral building block, it can be used to generate novel fragments for these libraries. |
| 3D Fragment Libraries | Focus on molecules with three-dimensional shapes to explore a wider range of chemical space. nih.govwhiterose.ac.uk | The non-planar piperidine ring of this compound contributes to the 3D character of fragments. |
| Diversity-Oriented Synthesis Libraries | Aim to create a wide range of structurally diverse molecules from a common starting material. | Can serve as a starting point for the synthesis of a diverse set of fluorinated piperidine derivatives. |
Use in the Synthesis of Radiopharmaceuticals and Imaging Agents (e.g., ¹⁸F-labeling potential)
The development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), often involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The synthesis of ¹⁸F-labeled molecules allows for non-invasive imaging and diagnosis. While direct information on the ¹⁸F-labeling of this compound is not prevalent, the synthesis of other ¹⁸F-labeled piperidine derivatives for PET imaging of targets like sigma receptors demonstrates the feasibility of this approach. nih.gov The development of efficient ¹⁸F-labeling methods is an active area of research, with various strategies being employed to incorporate ¹⁸F into complex molecules. nih.gov
Development of Analytical Probes
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool in chemical and biochemical research due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. nih.govnih.gov The difluoromethoxy group in this compound makes it a potential ¹⁹F NMR probe. The chemical shift of the fluorine atoms is sensitive to the local chemical environment, allowing researchers to monitor molecular interactions, conformational changes, and binding events. nih.gov The use of fluorinated molecules as probes is particularly valuable for studying large biomolecules where traditional ¹H NMR can be challenging. nih.gov The development of libraries of fluorinated fragments is closely tied to the application of ¹⁹F NMR-based screening in drug discovery. dtu.dk
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes to (3S)-3-(Difluoromethoxy)piperidine
While this compound is commercially available, indicating the existence of proprietary synthetic routes, the public scientific literature lacks detailed, scalable, and enantioselective methods for its preparation. The development of novel synthetic pathways is a critical first step to unlocking its full potential for broader research. Future investigations could focus on several promising strategies.
One potential avenue is the asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor. The development of rhodium or iridium catalysts with chiral ligands could enable the direct and stereocontrolled reduction of a 3-(difluoromethoxy)pyridine, a method that has proven effective for other substituted piperidines. mdpi.com However, a significant challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination, which would lead to the formation of non-fluorinated byproducts. mdpi.com
Another approach could involve the dearomatization of a pyridine derivative followed by a stereoselective hydrogenation, a process that has been successfully applied to the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov Furthermore, ring-closing metathesis (RCM) of a chiral acyclic precursor containing the difluoromethoxy moiety, followed by reduction of the resulting double bond, could offer a flexible and convergent route. The starting chiral amine could be derived from the chiral pool, for instance, from amino acids.
Finally, the application of enzymatic transamination or reduction on a ketone precursor could provide a highly enantioselective and environmentally benign route to the desired (3S)-amine. Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and could be a key enabling technology for the efficient production of this compound and its analogues.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Hydrogenation of Pyridine | Direct, potentially scalable | Catalyst development, hydrodefluorination |
| Dearomatization-Hydrogenation | High stereocontrol | Multi-step, substrate synthesis |
| Ring-Closing Metathesis (RCM) | Convergent, flexible | Catalyst sensitivity, precursor synthesis |
| Biocatalysis (e.g., Transamination) | High enantioselectivity, green | Enzyme discovery and engineering |
Expanding the Scope of Derivatization Reactions
The piperidine (B6355638) scaffold offers multiple sites for derivatization, primarily at the nitrogen atom and potentially at the carbon atoms of the ring through C-H activation. Future research should focus on systematically exploring the reactivity of this compound to build libraries of novel compounds for various screening purposes.
The nitrogen atom is the most readily functionalized position. Standard reactions such as N-alkylation, N-arylation, N-acylation, and sulfonylation can be systematically applied to introduce a wide array of substituents. The electron-withdrawing nature of the difluoromethoxy group is expected to decrease the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart, which could influence its reactivity and the properties of the resulting derivatives. acs.org
More advanced C-H functionalization techniques could open up new avenues for derivatization. Directed metalation using the nitrogen atom or a removable directing group could allow for the selective introduction of functional groups at the C2, C4, or C6 positions. This would enable the creation of a diverse set of di- and tri-substituted piperidines with precise control over their three-dimensional structure.
The difluoromethoxy group itself, while generally stable, could potentially be a handle for further transformations under specific conditions, although this would be a more challenging endeavor. The development of methods to modify or replace this group would further expand the accessible chemical space.
Advanced Applications in Chemical Biology and Material Science
The unique properties of the difluoromethoxy group, such as its lipophilicity, metabolic stability, and ability to act as a bioisostere for other functional groups, make this compound a highly attractive scaffold for applications in chemical biology.
In the design of novel therapeutics, this building block could be incorporated into molecules targeting a wide range of biological targets. The piperidine motif is a common feature in many approved drugs, and the introduction of the difluoromethoxy group could lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and cell permeability. researchgate.net For example, fluorinated piperidines have been investigated as selective inhibitors of carbonic anhydrase and as ligands for serotonin (B10506) receptors. acs.orgtandfonline.com
As a chemical probe, the difluoromethoxy group could serve as a ¹⁹F NMR tag for studying protein-ligand interactions. The distinct NMR signal of fluorine would allow for the detection of binding events and the characterization of the local environment of the probe within a biological system. Furthermore, the incorporation of a radioactive fluorine isotope (¹⁸F) would enable the development of novel PET imaging agents for diagnostic purposes.
In material science, the chirality and polarity of this compound could be exploited in the design of new functional materials. For instance, it could be used as a chiral building block for the synthesis of liquid crystals, chiral polymers, or as a component of chiral stationary phases for enantioselective chromatography. The fluorine atoms could also impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.
Computational Chemistry Approaches to Predict Reactivity and Conformation
Computational chemistry will be an indispensable tool for guiding future research on this compound. Density functional theory (DFT) calculations can be employed to predict its conformational preferences, which are crucial for understanding its interactions with biological targets. Studies on simpler 3-fluoropiperidines have shown that the fluorine atom can exhibit a preference for the axial position due to hyperconjugative and electrostatic interactions. researchgate.netd-nb.info The conformational landscape of this compound is likely to be complex, with the interplay of steric and electronic effects of the difluoromethoxy group determining the favored chair conformations.
Table 2: Predicted Conformational Preferences of N-Substituted this compound
| N-Substituent | Predicted Predominant Conformer (Difluoromethoxy Group) | Rationale |
| -H | Axial | Maximizes hyperconjugation (σC-C -> σ*C-F) and favorable electrostatic interactions. |
| -Boc | Equatorial | A-value of the large Boc group forces it to be equatorial, likely leading to an equatorial difluoromethoxy group to minimize steric clash. |
| -CH₃ | Axial | Small methyl group allows the difluoromethoxy group to adopt its electronically preferred axial orientation. |
This table is predictive and based on general principles of conformational analysis of substituted piperidines.
Furthermore, computational methods can be used to predict the reactivity of the molecule, guiding the design of synthetic and derivatization strategies. For instance, calculations of pKa, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps can provide insights into the nucleophilicity of the nitrogen atom and the susceptibility of the ring to electrophilic or nucleophilic attack.
In the context of drug design, molecular docking and dynamics simulations can be used to predict how derivatives of this compound might bind to specific protein targets. This in silico screening can help to prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby accelerating the drug discovery process.
Q & A
Q. What in silico tools predict the pharmacokinetic profile of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
